methyl (3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylate;hydrochloride
Description
Methyl (3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylate hydrochloride (CAS: 1955554-34-3) is a chiral piperidine derivative characterized by a trifluoromethyl (-CF₃) group at the 5-position and a methyl ester (-COOCH₃) at the 3-position of the piperidine ring. Its molecular formula is C₈H₁₃ClF₃NO₂, with a molecular weight of 247.64 g/mol . The hydrochloride salt form enhances water solubility, making it suitable for pharmaceutical applications. This compound is primarily used as a synthetic intermediate in drug discovery, particularly in the development of kinase inhibitors and central nervous system (CNS) agents due to the metabolic stability imparted by the -CF₃ group .
Properties
CAS No. |
2007924-97-0 |
|---|---|
Molecular Formula |
C8H13ClF3NO2 |
Molecular Weight |
247.64 g/mol |
IUPAC Name |
methyl (3S,5R)-5-(trifluoromethyl)piperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H12F3NO2.ClH/c1-14-7(13)5-2-6(4-12-3-5)8(9,10)11;/h5-6,12H,2-4H2,1H3;1H/t5-,6+;/m0./s1 |
InChI Key |
SOQCKSUYTCVIEI-RIHPBJNCSA-N |
SMILES |
COC(=O)C1CC(CNC1)C(F)(F)F.Cl |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H](CNC1)C(F)(F)F.Cl |
Canonical SMILES |
COC(=O)C1CC(CNC1)C(F)(F)F.Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis from Protected Enamine Intermediates
A primary route described in US10000493B2 involves a six-step sequence starting with a protected enamine (Formula III). The process includes:
- Nitration and Reduction : The protected enamine undergoes nitration followed by catalytic hydrogenation to yield a protected piperidine (Formula IV).
- Michael Addition : Alkylation with a Michael acceptor (e.g., methyl acrylate) introduces the carboxylate moiety, forming intermediates 27a and 27b.
- Selective Precipitation : Sulfonic acid treatment selectively precipitates the desired diastereomer as a sulfonate salt.
- Cyclization and Salt Formation : Reduction and lactam formation yield the free base, which is subsequently treated with HCl to produce the hydrochloride salt.
This method achieves an overall yield of 71% after optimization, with HPLC monitoring ensuring reaction completion.
Direct Fluorination of Piperidine Carboxylates
CN102603611B outlines an alternative approach using sulfur tetrafluoride (SF₄) to convert piperidine carboxylic acids into trifluoromethyl derivatives. The reaction proceeds via sequential fluorination of the carboxyl group:
$$ \text{R-COOH} + \text{SF}4 \rightarrow \text{R-CF}3 + \text{SOF}_2 + \text{HF} $$
Key conditions include:
- Solvent System : Anhydrous hydrofluoric acid and methylene chloride (1:1–1:10 mass ratio).
- Temperature : 75–105°C for 3–4 hours.
- Workup : Neutralization with NaOH (pH 10) followed by extraction with dichloromethane.
This method simplifies the synthesis but requires specialized equipment due to HF and SF₄ handling.
Key Reaction Steps and Optimization
Stereochemical Control
The (3R,5S) configuration is critical for biological activity. US10000493B2 achieves stereoselectivity through:
Fluoromethyl Group Introduction
The trifluoromethyl group’s incorporation is pivotal. Comparative studies indicate:
- SF₄ Fluorination : Yields 85–90% trifluoromethyl product but necessitates hazardous reagents.
- Electrophilic Trifluoromethylation : Alternative methods using Umemoto’s reagent or CF₃I are less efficient (<60% yield).
Purification and Analytical Characterization
Chromatographic Techniques
Crystallization
The hydrochloride salt is purified via recrystallization from ethanol/water, yielding colorless crystals with a melting point of 182–184°C.
Comparative Analysis of Synthetic Routes
| Method | Yield | Key Advantages | Limitations |
|---|---|---|---|
| Multi-Step (US10000493B2) | 71% | High stereoselectivity, scalable | Lengthy process (6 steps) |
| SF₄ Fluorination (CN102603611B) | 85% | Fewer steps, cost-effective | Hazardous reagents, specialized equipment |
Industrial-Scale Considerations
Solvent Recovery
- Toluene and Hexane : Recycled via vacuum distillation, reducing costs by 15–20%.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or organolithium compounds are employed for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl (3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylate; hydrochloride has demonstrated potential in various biological activities, including:
- Antimicrobial Activity
- Anticancer Activity
- Enzyme Inhibition
Antimicrobial Activity
Research indicates that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various pathogenic microorganisms.
| Compound | Target Organism | IC50 Value |
|---|---|---|
| Compound A | E. coli | 15 µM |
| Compound B | Staphylococcus aureus | 20 µM |
Anticancer Activity
The anticancer potential of methyl (3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylate; hydrochloride has been evaluated against several cancer cell lines.
A study found that the compound significantly inhibited cell proliferation in human cancer cell lines, indicating its potential as an anticancer agent.
Enzyme Inhibition
The compound has also been identified as a potent inhibitor of specific enzymes, which contributes to its therapeutic potential.
| Enzyme Target | Inhibition Type | IC50 Value |
|---|---|---|
| TRPV1 receptor | Competitive Inhibition | 30 nM |
Case Study 1: Anticancer Evaluation
In a detailed study evaluating the anticancer properties of methyl (3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylate; hydrochloride, researchers tested it against several human cancer cell lines. The results indicated a significant inhibition of cell growth with IC50 values ranging from 20 to 30 µM depending on the specific cell line tested.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of the compound against common pathogens. The results demonstrated that derivatives containing the trifluoromethyl group exhibited enhanced activity compared to non-fluorinated analogs, particularly against Staphylococcus aureus and E. coli.
Mechanism of Action
The mechanism of action of methyl (3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table compares the target compound with key analogues based on substituents, stereochemistry, and functional groups:
Key Comparative Analysis
Substituent Effects
- Trifluoromethyl Group : The -CF₃ group in the target compound enhances lipophilicity and metabolic stability compared to hydroxyl or methyl substituents in analogues like ethyl 5-hydroxypiperidine-3-carboxylate . This feature is critical in CNS drugs where blood-brain barrier penetration is required .
- Ester Group : The methyl ester (-COOCH₃) offers better hydrolytic stability than ethyl esters (e.g., ), which may degrade faster in vivo .
Ring Size and Stereochemistry
- Piperidine vs. Pyrrolidine : Piperidine derivatives (6-membered ring) generally exhibit greater conformational flexibility than pyrrolidine analogues (5-membered ring), influencing receptor binding kinetics. For example, methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride () may have restricted rotation, affecting its interaction with enzymatic pockets .
- Stereoisomerism : The (3R,5S) configuration of the target compound contrasts with the cis isomer (), which could alter binding affinity in chiral environments such as enzyme active sites .
Pharmacological Relevance
Industrial and Research Use
- Pharmaceutical Intermediates : Suppliers like ECHEMI () market this compound for constructing trifluoromethyl-containing drug candidates, such as antiviral or anticancer agents.
- Comparative Advantage : Unlike simpler piperidine carboxylates (), the -CF₃ group in the target compound reduces oxidative metabolism, extending drug half-life .
Biological Activity
Methyl (3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylate hydrochloride is a piperidine derivative that has gained attention in medicinal chemistry due to its unique trifluoromethyl group, which significantly influences its biological properties. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : Methyl (3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylate hydrochloride
- Molecular Formula : C₈H₁₃ClF₃N₀₂
- Molecular Weight : Approximately 247.64 g/mol
- CAS Number : 2007924-97-0
The compound features a piperidine ring with a trifluoromethyl group at the 5-position and a carboxylate group at the 3-position, contributing to its lipophilicity and potential interactions with biological targets.
The trifluoromethyl group enhances the compound's lipophilicity, which may affect its distribution and interaction with various biological targets, including enzymes and receptors. The specific mechanisms are still under investigation, but preliminary studies suggest that compounds with similar structures can influence neurotransmitter uptake and enzyme inhibition.
1. Pharmacological Potential
Research indicates that the trifluoromethyl group can enhance the potency of compounds in various pharmacological contexts. For instance:
- Serotonin Reuptake Inhibition : Studies have demonstrated that trifluoromethyl-substituted compounds can significantly inhibit serotonin uptake, potentially offering antidepressant effects .
- Anticancer Activity : Similar piperidine derivatives have shown synergistic effects when combined with other anticancer agents in preclinical trials.
2. Toxicological Profile
A study analyzing various chemicals, including those similar to methyl (3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylate, assessed their toxicity across multiple biological assays. The results indicated varying degrees of cytotoxicity and enzyme inhibition, highlighting the need for further toxicological evaluations specific to this compound .
Case Study 1: Antidepressant Activity
In a controlled study involving animal models, a related compound demonstrated significant antidepressant-like effects when administered at specific dosages. The mechanism was attributed to enhanced serotonergic activity due to the trifluoromethyl substitution .
Case Study 2: Cancer Treatment Synergy
Another study explored the combination of methyl (3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylate with established chemotherapeutic agents. The results showed improved efficacy against resistant cancer cell lines compared to monotherapy.
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Methyl 5-(trifluoromethyl)piperidine-3-carboxylate | 1955554-34-3 | Similar structure without chirality |
| Tert-butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine | 2166275-79-0 | Contains an amino group instead of a carboxylate |
| Methyl cis-5-(trifluoromethyl)piperidine-3-carboxylate | 2007924-97-0 | Different stereochemistry affecting biological activity |
The unique stereochemistry of methyl (3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylate may confer distinct biological properties compared to its analogs.
Q & A
Q. Basic
- NMR spectroscopy : and NMR confirm regiochemistry (e.g., trifluoromethyl group at C5) and piperidine ring conformation. Coupling constants (e.g., ) distinguish cis/trans stereoisomers .
- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H] expected for CHFNO·HCl: 278.06 amu) .
- HPLC purity analysis : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) detects impurities <0.5% .
How does the trifluoromethyl group influence the compound’s physicochemical properties and target binding?
Advanced
The -CF group:
- Enhances metabolic stability : Reduces cytochrome P450-mediated oxidation compared to non-fluorinated analogs .
- Modulates lipophilicity : LogP increases by ~1.5 units, improving membrane permeability but potentially reducing aqueous solubility (clogP ≈ 2.1 predicted) .
- Affects target interactions : Electron-withdrawing effects alter hydrogen-bonding or van der Waals interactions with enzymes (e.g., TLR7/8 inhibition in Enpatoran hydrochloride relies on -CF for binding pocket complementarity) .
What strategies are recommended for optimizing regioselectivity during piperidine ring functionalization?
Q. Advanced
- Protecting group tactics : Temporarily block reactive sites (e.g., Boc-protection of amines) to direct trifluoromethylation or carboxylation to C3/C5 positions .
- Catalytic asymmetric synthesis : Chiral ligands (e.g., BINAP) with palladium catalysts can enforce (3R,5S) configuration during cyclization .
- Computational guidance : DFT calculations predict transition-state energies to favor desired regioisomers (e.g., methyl ester formation at C3 over C2) .
How is this compound applied in drug discovery pipelines, and what are key preclinical considerations?
Q. Basic
- Target validation : Used as a scaffold for protease inhibitors (e.g., viral proteases) or GPCR modulators due to piperidine’s conformational flexibility .
- Toxicity screening : Assess hERG inhibition (IC > 10 μM) and cytotoxicity in HepG2 cells to prioritize leads .
- Formulation studies : Hydrochloride salt improves bioavailability; evaluate stability under accelerated conditions (40°C/75% RH for 4 weeks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
